2-Azaspiro[5.5]undecan-7-ol is a bicyclic organic compound characterized by its unique spiro structure, which includes a nitrogen atom in its ring system. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. The systematic name for this compound is (6S,7R)-2-azaspiro[5.5]undecan-7-ol, and it is classified under the category of azaspiro compounds.
2-Azaspiro[5.5]undecan-7-ol can be sourced from synthetic pathways involving amines and cyclic ketones. Its classification falls within the realm of heterocyclic compounds, specifically those containing nitrogen in the ring structure. This compound is also cataloged in chemical databases such as PubChem, where it is identified by the Chemical Abstracts Service number 442651 .
The synthesis of 2-Azaspiro[5.5]undecan-7-ol typically involves several key steps:
A common synthetic route involves a tandem conjugate addition followed by dipolar cycloaddition, which helps in constructing the azaspiro framework efficiently. This method allows for the introduction of stereochemistry at specific positions within the molecule, which is crucial for its biological activity .
The molecular formula of 2-Azaspiro[5.5]undecan-7-ol is C10H19NO, indicating it contains ten carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The structure features a spiro center at the junction of two rings, contributing to its unique three-dimensional conformation.
The compound's stereochemistry is significant; it exists in specific configurations denoted as (6S,7R), which can influence its reactivity and interactions with biological targets .
2-Azaspiro[5.5]undecan-7-ol can undergo various chemical reactions typical for alcohols and amines:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance yields and selectivity. For instance, oxidation may require oxidizing agents like chromium trioxide or potassium permanganate depending on the desired product outcome.
The mechanism of action for 2-Azaspiro[5.5]undecan-7-ol primarily revolves around its interactions with biological macromolecules such as proteins and enzymes:
Studies have shown that modifications to the azaspiro framework can significantly alter binding affinities and biological activities, emphasizing the importance of structural integrity in drug design.
2-Azaspiro[5.5]undecan-7-ol typically appears as a colorless oil or solid depending on its purity and environmental conditions. Its melting point and boiling point are influenced by its molecular weight and structural characteristics.
The compound is expected to be soluble in polar solvents due to its hydroxyl group while exhibiting hydrophobic characteristics due to its hydrocarbon framework. Its reactivity profile includes susceptibility to oxidation and substitution reactions as previously mentioned.
2-Azaspiro[5.5]undecan-7-ol has potential applications in:
The enantioselective construction of 2-azaspiro[5.5]undecan-7-ol’s stereogenic quaternary carbon center represents a pinnacle of modern synthetic methodology. Pioneering work leverages asymmetric phase-transfer catalysis (PTC) to achieve high stereocontrol in α-allylation reactions of α-carboxylactam precursors. Specifically, δ-valerolactam derivatives undergo α-alkylation under rigorously optimized PTC conditions: a catalytic system featuring (S,S)-NAS bromide (5 mol%) in the presence of solid potassium hydroxide, anhydrous toluene solvent, and sub-ambient temperatures (-40°C). This methodology achieves exceptional enantioselectivity (>98% ee) and chemical yield (>99%) for the critical spirocyclization step [2] [8].
The chiral environment provided by the PTC catalyst directs the approach of the allylating agent, ensuring preferential formation of the desired (6S,7R) or (6R,7S) enantiomer of the spirocyclic framework. Subsequent strategic transformations—Dieckmann condensation to form the spirocyclic diketone followed by diastereoselective reduction of the C7 ketone—complete the synthesis of natural alkaloids like (+)-isonitramine. This route achieves the target in 12 linear steps with an overall yield of 43% and maintained enantiomeric excess of 98% [2]. Switching the PTC catalyst to (R,R)-NAS bromide readily furnishes the enantiomeric series (e.g., (-)-isonitramine), demonstrating the method’s versatility [2] [8].
Table 1: Key Catalysts and Outcomes in Enantioselective Spirocyclization
Phase-Transfer Catalyst | Product Configuration | Enantiomeric Excess (% ee) | Key Transformation |
---|---|---|---|
(S,S)-NAS Bromide | (6S,7R) | >98% | (+)-Isonitramine Synthesis |
(R,R)-NAS Bromide | (6R,7S) | >98% | (-)-Isonitramine Synthesis |
N/A (Racemic) | (±) | N/A | (±)-Nitramine Formal Synthesis |
Constructing the intricate spiro[5.5]undecane skeleton necessitates sophisticated multi-step sequences, often employing ring-closing strategies and intramolecular cyclizations. One robust approach utilizes ethyl 1-(3-bromopropyl)-2-oxocyclohexanecarboxylate as a linchpin intermediate. Subjecting this compound to carefully chosen reducing agents dictates the stereochemical outcome at the future spiro alcohol center:
The cis-alcohol undergoes intramolecular spirolactamization upon treatment with benzylamine (60°C), forming ethyl 1-(3-(N-benzylamino)propyl)-2-hydroxycyclohexanecarboxylate. Subsequent exposure to strong base (n-BuLi) induces ring closure, generating the core 2-benzyl-7-hydroxy-2-azaspiro[5.5]undecan-1-one structure efficiently (84% yield) [3]. Alternative routes employ innovative cascade reactions; for example, conjugate addition of an oxime to 2,3-bis(phenylsulfonyl)-1,3-butadiene generates a transient nitrone, which undergoes intramolecular 1,3-dipolar cycloaddition. Reductive cleavage (Na/Hg) of the resulting bicyclic isoxazolidine then delivers the azaspiro[5.5]undecane scaffold [5].
Diastereoselective reduction of carbonyl precursors is pivotal for installing the C7 hydroxyl group with the correct stereochemistry relative to the existing chiral centers within the spiro[5.5]undecane system. The reduction of ketones like (R)-2-benzhydryl-2-azaspiro[5.5]undecane-1,7-dione exemplifies this critical control point. Employing sterically demanding hydride reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) enables high trans diastereoselectivity due to preferential equatorial hydride attack on the ketone, dictated by the existing chirality and conformational constraints of the rigid spiro system [2] [8].
Conversely, sodium borohydride (NaBH₄) in methanol typically favors cis reduction, leading to the alternative diastereomer. This stereodivergence is exploited synthetically: the cis-hydroxy ester intermediate is channeled towards spirolactams corresponding to isonitramine, while the trans-hydroxy ester can be directed towards nitramine frameworks after appropriate functional group manipulations and protecting group strategies (e.g., reductive removal of diphenylmethyl or benzyl groups using BH₃·SMe₂) [3] [8]. The inherent conformational rigidity and A^(1,3)-strain within intermediates like dihydropyridin-4(1H)-ones also govern the stereochemical outcome of subsequent nucleophilic additions, such as cuprate conjugate additions, where axial attack predominates [5].
Table 2: Stereoselectivity in Key Reduction Steps
Ketone Precursor | Reducing Agent | Solvent | Major Diastereomer | Target Alkaloid Pathway |
---|---|---|---|---|
Ethyl 1-(3-bromopropyl)-2-oxocyclohexanecarboxylate | NaBH₄ | Methanol | cis-Hydroxy ester | Isonitramine |
Ethyl 1-(3-bromopropyl)-2-oxocyclohexanecarboxylate | LiAlH(Ot-Bu)₃ | THF | trans-Hydroxy ester | Nitramine |
(R)-2-Benzhydryl-2-azaspiro[5.5]undecane-1,7-dione | LiAlH(Ot-Bu)₃ / Selectivity | THF | trans-Diol Derivative | (+)-Nitramine |
Azide chemistry offers powerful routes for constructing the nitrogen-containing ring of the azaspiro[5.5]undecane system. Key methodologies involve intramolecular Schmidt reactions or ring closures of azido-containing precursors. A prominent strategy utilizes azidomethyl derivatives reacting with spirocyclic ketones under basic conditions. For instance, treatment of a dioxaspiro compound with sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) generates an alkoxide, which displaces a halogen in an azidomethyl derivative via SN2 reaction. Subsequent reduction of the azide and spontaneous or facilitated intramolecular cyclization onto a proximal carbonyl (e.g., a ketone or activated ester) effectively forges the piperidine ring, completing the spirocyclic architecture .
These azide-based approaches often proceed with high efficiency and are compatible with sensitive functional groups. The reaction conditions—typically requiring controlled temperatures (0°C to room temperature) and strictly anhydrous solvents—are crucial for preventing side reactions involving the azide moiety. While inherently racemic in early applications, these methods can be integrated with chiral precursors or asymmetric induction steps (e.g., using chiral auxiliaries or catalysts during precursor synthesis) to achieve enantiopure 2-azaspiro[5.5]undecan-7-ol targets . The resulting 9-(2-azidoethyl)-1-oxa-9-azaspiro[5.5]undecane derivatives serve as valuable intermediates for further functionalization via Staudinger reduction or click chemistry .
Table 3: Azide-Mediated Spirocyclization Conditions
Starting Material | Base | Solvent | Temperature | Key Azide Intermediate | Product |
---|---|---|---|---|---|
Dioxaspiro Compound | NaH | Anhydrous DMF | 0°C → RT | Azidomethyl Derivative | Azaspiro[5.5]undecane Precursor |
7-Chloro-1-cyclopropyl-6-fluoro... | K₂CO₃ | DMF | 60-80°C | N/A (Azide incorporation on side chain) | Ciprofloxacin-Spiro Hybrid |
Tetrahydropyran-4-carbonitrile | NaH | DMF | 0°C → RT | 1-Azido-2-fluoroethane derivative | 2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid analog |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7